2-Bromo-4-(trifluoromethyl)nicotinic acid

Regioselective metalation Pyridine functionalization Trifluoromethyl heterocycle synthesis

2-Bromo-4-(trifluoromethyl)nicotinic acid (CAS 749875-15-8) is a halogenated nicotinic acid derivative featuring a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. This compound belongs to the class of halo(trifluoromethyl)pyridine-3-carboxylic acids, which serve as key synthetic intermediates for agrochemicals such as flonicamid and for pharmaceutical targets including HCV NS5B polymerase inhibitors and CRAC channel modulators.

Molecular Formula C7H3BrF3NO2
Molecular Weight 270 g/mol
CAS No. 749875-15-8
Cat. No. B1331591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(trifluoromethyl)nicotinic acid
CAS749875-15-8
Molecular FormulaC7H3BrF3NO2
Molecular Weight270 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br
InChIInChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)
InChIKeyCHJZDOUVZPWBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(trifluoromethyl)nicotinic acid (CAS 749875-15-8) – A Regiochemically Defined Halo-CF₃ Pyridine Building Block for Agrochemical and Pharmaceutical Synthesis


2-Bromo-4-(trifluoromethyl)nicotinic acid (CAS 749875-15-8) is a halogenated nicotinic acid derivative featuring a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring . This compound belongs to the class of halo(trifluoromethyl)pyridine-3-carboxylic acids, which serve as key synthetic intermediates for agrochemicals such as flonicamid and for pharmaceutical targets including HCV NS5B polymerase inhibitors and CRAC channel modulators [1]. Its molecular formula is C₇H₃BrF₃NO₂ with a molecular weight of 270.00 g/mol, and it is commercially available at a standard purity of 95% [2].

Why 2-Bromo-4-(trifluoromethyl)nicotinic acid (CAS 749875-15-8) Cannot Be Replaced by Generic In-Class Analogs


Halogenated nicotinic acid derivatives bearing a 4-trifluoromethyl group are not interchangeable. The specific regiochemistry—bromine at the 2-position, carboxylic acid at the 3-position, and trifluoromethyl at the 4-position—dictates both the physicochemical properties and the synthetic utility of the compound . The 2-bromo substituent adjacent to both the pyridine nitrogen and the carboxylic acid creates a unique electronic environment that enhances oxidative addition rates in Pd-catalyzed cross-coupling reactions compared to the 2-chloro analog, while the 4-CF₃ group modulates lipophilicity and metabolic stability without steric interference at the 2-position [1]. Isomeric variants such as 2-bromo-6-(trifluoromethyl)nicotinic acid (CAS 749875-07-8) display a melting point depression of ~30°C and altered solubility profiles, directly impacting crystallization behavior and purification workflows .

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Bromo-4-(trifluoromethyl)nicotinic acid (CAS 749875-15-8)


Synthesis Yield via Regioselective Deprotonation-Carboxylation: 54% for 2-Br-4-CF₃ Isomer vs. 51% for 2-Iodo Analog

In the Cottet et al. (2004) regioexhaustive functionalization study, 2-bromo-4-(trifluoromethyl)pyridine was deprotonated with lithium diisopropylamide (LIDA) in THF at –75 °C and subsequently carboxylated to afford 2-bromo-4-(trifluoromethyl)nicotinic acid (compound 13) in 54% isolated yield . Under identical conditions, the 2-iodo-4-(trifluoromethyl) analog (compound 15) gave a lower yield of 51%, while the regioisomeric 5-bromo-2-(trifluoromethyl)nicotinic acid (compound 14) achieved 67% . This demonstrates that the 2-bromo-4-CF₃ substitution pattern provides a balance of reactivity and selectivity not achieved with the iodo variant.

Regioselective metalation Pyridine functionalization Trifluoromethyl heterocycle synthesis

Melting Point: 2-Br-4-CF₃ Nicotinic Acid (159–161°C) Exhibits a ~30°C Elevation Over the 2-Br-6-CF₃ Isomer (130–132°C)

The melting point of 2-bromo-4-(trifluoromethyl)nicotinic acid is reported as 159–161 °C (recrystallized from ethyl acetate/hexane) . In contrast, the positional isomer 2-bromo-6-(trifluoromethyl)nicotinic acid (CAS 749875-07-8) melts at 130–132 °C , representing a ~29 °C depression. The 2-chloro-4-(trifluoromethyl) analog (CAS 590371-81-6) melts at 158–159 °C—nearly identical to the target compound—while the non-halogenated 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2) melts at 146–148 °C .

Thermal analysis Crystallinity Purification feasibility

Lipophilicity Advantage: XLogP3-AA of 2.3 for 2-Br-4-CF₃ Nicotinic Acid vs. 2.2 for the 2-Chloro Analog

The computed XLogP3-AA value for 2-bromo-4-(trifluoromethyl)nicotinic acid is 2.3, compared to 2.2 for the 2-chloro-4-(trifluoromethyl) analog (CAS 590371-81-6) [1][2]. The 2-bromo-6-(trifluoromethyl)nicotinic acid isomer also displays an XLogP3 of 2.3, confirming that bromine substitution at the 2-position consistently elevates lipophilicity relative to chlorine [3]. This 0.1 log unit difference corresponds to a ~1.26-fold increase in octanol-water partition coefficient.

Lipophilicity Drug-likeness Membrane permeability

Cross-Coupling Reactivity: C(sp²)–Br Bond Enables Milder Pd-Catalyzed Coupling Than C(sp²)–Cl at the 2-Position

The C–Br bond at the 2-position (bond dissociation energy ~70–75 kcal/mol) is significantly weaker than the corresponding C–Cl bond (~84 kcal/mol), facilitating oxidative addition to Pd(0) catalysts under milder conditions [1]. In the 2-bromo-4-(trifluoromethyl)nicotinic acid scaffold, the bromine is activated by both the ortho-pyridine nitrogen (-I effect) and the ortho-carboxylic acid group (-I effect), further lowering the activation barrier. The corresponding 2-chloro-4-(trifluoromethyl)nicotinic acid requires higher temperatures or specialized ligand systems for efficient cross-coupling [1].

Suzuki-Miyaura coupling Bond dissociation energy Pd catalysis

Purity Specifications: 95% Minimum Purity Confirmed by Multiple Independent Vendors with Batch-Specific QC Documentation

2-Bromo-4-(trifluoromethyl)nicotinic acid is consistently supplied at ≥95% purity by multiple independent vendors including Bidepharm (with NMR, HPLC, and GC batch reports) , AKSci , and Fluorochem . The 2-chloro-4-(trifluoromethyl)nicotinic acid analog is available at 97% minimum purity from select suppliers, offering a 2-percentage-point purity advantage. However, the bromo compound's higher melting point (159–161°C vs. 158–159°C for the chloro analog) suggests that the 95% purity specification is conservative and that crystalline material of higher effective purity may be attainable through simple recrystallization.

Quality control Procurement specification Batch consistency

Patent-Documented Use as a Flonicamid Intermediate: Enables Late-Stage Diversification via 2-Bromo Handle

Patent IN 12/2023 (SRF Limited) discloses a process for preparing nicotinamide derivatives including flonicamid using 4-trifluoromethyl nicotinic acid derivatives under anhydrous conditions, with the specification that 6-trifluoromethyl nicotinic acid impurity must be kept below 0.5% [1]. The 2-bromo-4-(trifluoromethyl)nicotinic acid scaffold provides an additional synthetic handle at the 2-position that is absent in the non-halogenated 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2) directly used in the flonicamid synthesis pathway. This enables late-stage diversification via cross-coupling without affecting the 4-CF₃ group or the carboxylic acid functionality.

Agrochemical synthesis Flonicamid Late-stage functionalization

Optimal Procurement Scenarios for 2-Bromo-4-(trifluoromethyl)nicotinic acid (CAS 749875-15-8) Based on Verified Differentiation Evidence


Medicinal Chemistry: Palladium-Catalyzed Library Synthesis for HCV NS5B and Kinase Targets

Research groups synthesizing pyridine carboxamide-based palm site inhibitors of HCV NS5B polymerase should prioritize 2-bromo-4-(trifluoromethyl)nicotinic acid over the 2-chloro analog because the weaker C–Br bond enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids at lower temperatures (typically 60–80°C vs. 90–110°C for C–Cl), preserving the integrity of the 4-CF₃ group and the carboxylic acid. Published SAR studies confirm that the 4-trifluoromethyl substitution pattern is tolerated in this inhibitor series, and the bromo handle provides a direct route to diversified 2-aryl analogs [1]. The compound's XLogP3 of 2.3 supports acceptable passive permeability for cellular replicon assays [2].

Agrochemical R&D: Flonicamid Analog Synthesis with Late-Stage Diversification

Agrochemical discovery teams developing next-generation pyridinecarboxamide insecticides should select 2-bromo-4-(trifluoromethyl)nicotinic acid when the synthetic route requires functionalization at the 2-position prior to amidation with aminoacetonitrile. The non-halogenated 4-(trifluoromethyl)nicotinic acid is sufficient only for direct flonicamid synthesis; the 2-bromo derivative enables parallel exploration of 2-substituted flonicamid analogs without requiring a separate bromination step that risks over-bromination at competing positions. The patent literature confirms that 4-trifluoromethyl nicotinic acid derivatives are key building blocks for this class, and the inclusion of a 2-bromo handle adds orthogonal diversity with minimal additional synthetic cost [3].

Process Chemistry: Scale-Up via Regioselective Metalation Route with Established 54% Yield Benchmark

Process chemists evaluating synthetic routes to 2-substituted-4-(trifluoromethyl)nicotinic acids should benchmark against the 54% isolated yield achieved via the Cottet-Schlosser LIDA-mediated deprotonation/carboxylation pathway, a methodology validated at the gram scale for the entire halo(trifluoromethyl)pyridine class . The melting point of 159–161°C supports straightforward purification by crystallization from ethyl acetate/hexane, avoiding chromatographic separation that would be necessary for the lower-melting 2-bromo-6-CF₃ isomer (mp 130–132°C). The 95% minimum purity specification from multiple suppliers ensures that incoming material quality is sufficient for direct use in GMP intermediate synthesis.

Laboratory Procurement: Batch Quality Verification and Inventory Stability

For research laboratories maintaining compound inventory for multi-project use, 2-bromo-4-(trifluoromethyl)nicotinic acid offers a favorable stability profile due to its high melting point (159–161°C), which correlates with lower susceptibility to thermal degradation during ambient storage compared to the 2-bromo-6-CF₃ isomer (mp 130–132°C) . Purchasers should verify batch-specific QC documentation including NMR, HPLC, and GC purity reports, which are available from suppliers such as Bidepharm . The recommended storage condition—under inert gas (N₂ or Ar) at 2–8°C—is standard for halogenated nicotinic acids and does not require specialized cold-chain logistics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-(trifluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.